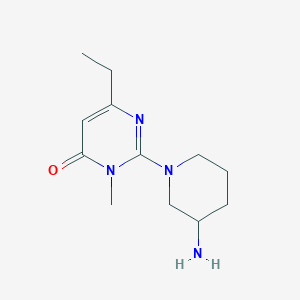
2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminopiperidine group, an ethyl group, and a methyl group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrimidinone ring, followed by the introduction of the aminopiperidine group through nucleophilic substitution. The ethyl and methyl groups are then added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Imidazoles: Heterocyclic compounds with similar structural features and diverse applications in chemistry and medicine.
Uniqueness
2-(3-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both aminopiperidine and pyrimidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-(3-aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H20N4O/c1-3-10-7-11(17)15(2)12(14-10)16-6-4-5-9(13)8-16/h7,9H,3-6,8,13H2,1-2H3 |
InChIキー |
LTIOJCOMDMOZHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N(C(=N1)N2CCCC(C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


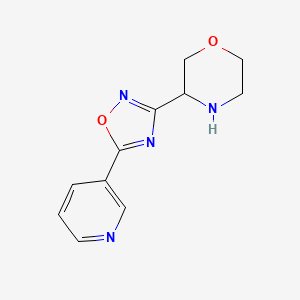
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
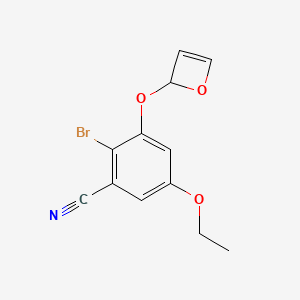
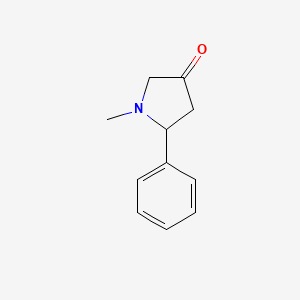

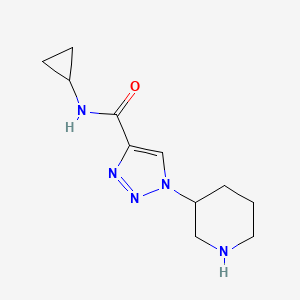
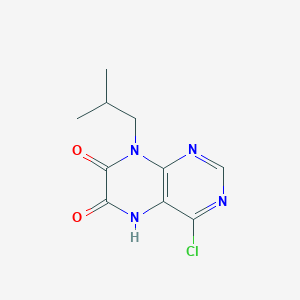
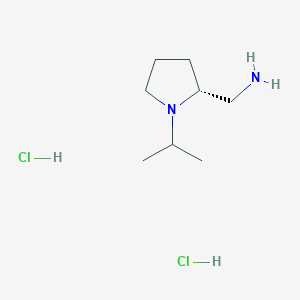

![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)




